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Compound of Interest

Compound Name: GSK-3484862

Cat. No.: B2732884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel DNA methyltransferase 1

(DNMT1) inhibitor, GSK-3484862, and its related compounds with other therapeutic

alternatives in preclinical animal models. The data presented is compiled from peer-reviewed

studies to facilitate an objective evaluation of its performance and potential applications.

Executive Summary
GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNMT1 that induces its

degradation, leading to DNA hypomethylation.[1][2] Preclinical studies have demonstrated its

therapeutic potential in models of sickle cell disease and have highlighted the superior efficacy

of a closely related compound, GSK-3685032, in acute myeloid leukemia (AML) when

compared to the standard-of-care agent, decitabine. These next-generation DNMT1 inhibitors

offer the advantage of improved tolerability and a distinct mechanism of action compared to

traditional nucleoside analogs.[3]

Performance Comparison in Animal Models
Sickle Cell Disease (SCD)
In a transgenic mouse model of sickle cell disease (Townes model), the racemic form of GSK-
3484862, known as GSK-3482364, demonstrated a significant ability to induce fetal

hemoglobin (HbF), a key therapeutic goal in SCD.[4]
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Compound Dose Animal Model Key Findings Reference

GSK-3482364

50 mg/kg, oral,

twice daily for 12

days

Townes Sickle

Cell Mice

- 10.3-fold

increase in fetal

hemoglobin

(HbF) - 8.4-fold

increase in F-

cells

(erythrocytes

expressing HbF)

[4]

Vehicle Control N/A
Townes Sickle

Cell Mice

Baseline levels

of HbF and F-

cells

[4]

Acute Myeloid Leukemia (AML)
A closely related compound, GSK-3685032, has been evaluated in xenograft models of AML,

showing superior anti-tumor activity and survival benefit compared to decitabine.[5][6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://haematologica.org/article/view/9791
https://haematologica.org/article/view/9791
https://pubmed.ncbi.nlm.nih.gov/34790902/
https://mdanderson.elsevierpure.com/en/publications/discovery-of-a-first-in-class-reversible-dnmt1-selective-inhibito/
https://pure.johnshopkins.edu/en/publications/discovery-of-a-first-in-class-reversible-dnmt1-selective-inhibito/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2732884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Dose Animal Model Key Findings Reference

GSK-3685032

1-45 mg/kg,

subcutaneous,

twice daily

MV4-11 & SKM-

1 AML

Xenografts

- Superior tumor

regression

compared to

decitabine -

Significantly

longer survival

benefit compared

to decitabine -

Better tolerated

with less impact

on blood cell

components

[3][5][6]

Decitabine
Standard dosing

regimen

MV4-11 & SKM-

1 AML

Xenografts

- Less effective

tumor growth

inhibition -

Shorter survival

benefit - Induced

DNA damage

and significant

reduction in

neutrophils, red

blood cells, and

platelets

[3][5][6]

Signaling Pathways and Mechanism of Action
GSK-3484862 functions as a DNMT1 degrader.[2] By inhibiting DNMT1, it leads to the

hypomethylation of DNA, which can reactivate the expression of silenced tumor suppressor

genes and other key regulatory proteins. This mechanism has been shown to impact several

cancer-related signaling pathways.
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Mechanism of Action of GSK-3484862.

Experimental Protocols
Sickle Cell Disease Mouse Model Study (Gilmartin et al.,
2020)
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Experimental Setup

Procedure

Analysis

Townes Sickle Cell
Mouse Model

GSK-3482364 (50 mg/kg)
Oral, twice daily Vehicle Control

12-day Dosing Period

Whole Blood Collection
(Day 12)

HPLC for HbF Quantification Flow Cytometry for
F-cell Quantification

Click to download full resolution via product page

Workflow for the SCD animal model study.

1. Animal Model: The study utilized the Townes mouse model of sickle cell disease, which

expresses human sickle hemoglobin.[4] These mice were crossed with human CD46-

transgenic mice to facilitate transduction studies in other contexts.[8]

2. Dosing Regimen: GSK-3482364 was administered orally twice daily at a dose of 50 mg/kg

for 12 consecutive days. A vehicle control group was also included.[4]

3. Sample Collection and Analysis: At the end of the 12-day treatment period, whole blood was

collected. Fetal hemoglobin levels were quantified using high-performance liquid
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chromatography (HPLC), and the percentage of F-cells was determined by flow cytometry.[4]

Acute Myeloid Leukemia Xenograft Model Study
(Pappalardi et al., 2021)

Experimental Setup

Procedure

Analysis

MV4-11 or SKM-1
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Decitabine
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Workflow for the AML xenograft study.

1. Cell Lines and Animal Model: Human AML cell lines, MV4-11 and SKM-1, were used to

establish subcutaneous xenografts in immunocompromised mice.[3][5]

2. Dosing Regimen: GSK-3685032 was administered subcutaneously twice daily at doses

ranging from 1 to 45 mg/kg. Decitabine was administered intraperitoneally three times weekly

as a comparator.[3]
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3. Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume. The overall

survival of the animals was also recorded to assess the long-term efficacy of the treatments.[3]

[5]

Conclusion
The preclinical data available for GSK-3484862 and its analogs suggest a promising

therapeutic profile, particularly in the context of diseases driven by epigenetic dysregulation.

The superior efficacy and improved tolerability of the non-nucleoside DNMT1 inhibitor GSK-

3685032 in AML models compared to decitabine highlight the potential of this new class of

drugs. Further investigation in diverse animal models and eventually in clinical trials will be

crucial to fully elucidate the therapeutic value of GSK-3484862 and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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